molecular formula C17H14N4O3S B2389956 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide CAS No. 851079-35-1

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide

Cat. No.: B2389956
CAS No.: 851079-35-1
M. Wt: 354.38
InChI Key: YKGSCVYAYDLZTB-UHFFFAOYSA-N
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Description

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties .

Mechanism of Action

Preparation Methods

The synthesis of 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide typically involves the reaction of 4-nitrophenyl imidazole with phenylacetamide under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.

Scientific Research Applications

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in antimicrobial studies due to its ability to inhibit bacterial growth.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide can be compared with other imidazole derivatives such as:

    Metronidazole: Known for its antibacterial and antiprotozoal properties.

    Omeprazole: Used as an antiulcer agent.

    Thiabendazole: An antihelmintic agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-16(19-13-4-2-1-3-5-13)12-25-17-18-10-11-20(17)14-6-8-15(9-7-14)21(23)24/h1-11H,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGSCVYAYDLZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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